
N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide is an organic compound that features a chloroacetamide group attached to a substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide typically involves the reaction of 2-amino-4-tert-butylphenol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Products include various substituted acetamides.
Oxidation: Products include nitro derivatives.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-tert-butylphenol: A precursor in the synthesis of N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide.
2,4-Di-tert-butylphenol: A compound with similar steric properties but different functional groups.
4-tert-Butylphenol: Another related compound with a tert-butyl group but lacking the amino and chloroacetamide functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The presence of both the amino and chloroacetamide groups provides versatility in its applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)8-4-5-10(9(14)6-8)15-11(16)7-13/h4-6H,7,14H2,1-3H3,(H,15,16) |
Clé InChI |
AWCKIUPHKHMIAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


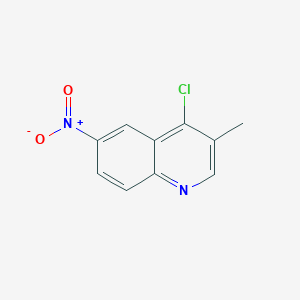
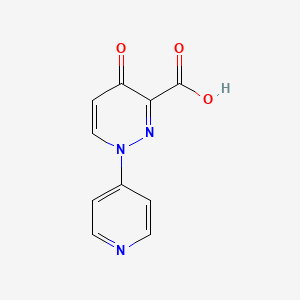
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
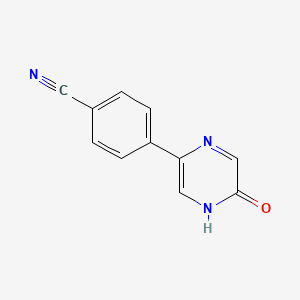
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
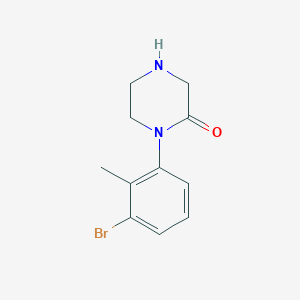
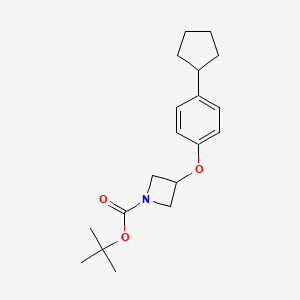
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)

![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

